

# solubility of (S)-1-(4-Cyanophenyl)ethanol in organic solvents

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## Compound of Interest

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An In-depth Technical Guide Solubility Profile of **(S)-1-(4-Cyanophenyl)ethanol** in Organic Solvents: A Guide for Pharmaceutical Process Development

## Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of pharmaceutical process development, directly influencing critical operations such as reaction, crystallization, purification, and formulation.<sup>[1]</sup> This technical guide provides a comprehensive overview of the solubility characteristics of **(S)-1-(4-Cyanophenyl)ethanol**, a key chiral intermediate. We delve into the theoretical principles governing its solubility, present detailed, field-proven protocols for experimental determination and quantification, and discuss the application of thermodynamic models for data correlation. This document is intended for researchers, chemists, and engineers in the pharmaceutical and chemical industries, offering both foundational knowledge and practical methodologies for leveraging solubility data to optimize process design and ensure product quality.

## Introduction: The Critical Role of Solubility in Process Chemistry

**(S)-1-(4-Cyanophenyl)ethanol** is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereospecific nature demands precise control during manufacturing to ensure enantiomeric purity. Solubility data is not merely a physical constant; it is a critical process parameter that dictates the efficiency of crystallization for purification, the choice of

solvent systems for chromatographic separation, and the design of reaction media. An in-depth understanding of how this molecule behaves in different organic solvents is paramount for developing robust, scalable, and economically viable manufacturing processes. This guide bridges theoretical principles with practical application, providing a self-validating framework for solubility determination and data modeling.

## Physicochemical Profile of (S)-1-(4-Cyanophenyl)ethanol

The solubility of a compound is fundamentally linked to its molecular structure and physical properties. The structure of **(S)-1-(4-Cyanophenyl)ethanol** features a polar hydroxyl (-OH) group capable of hydrogen bonding, a polar nitrile (-CN) group, and an aromatic phenyl ring. This combination of functional groups suggests a nuanced solubility profile, with favorable interactions in polar solvents. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **(S)-1-(4-Cyanophenyl)ethanol**

Property	Value	Source
CAS Number	101219-71-0	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	[2][3]
Molecular Weight	147.17 g/mol	[2]
Appearance	Solid / Powder	[4]
Predicted Boiling Point	291.3 ± 23.0 °C	[2]
Predicted Density	1.12 ± 0.1 g/cm <sup>3</sup>	[2]

| XLogP3 | 0.82 | [2] |

The positive XLogP3 value indicates a degree of lipophilicity, while the presence of hydrogen bond donors/acceptors ensures interaction with polar solvents. The core challenge and opportunity lie in quantifying this behavior across a spectrum of solvent polarities and temperatures.

# Experimental Solubility Determination: A Validated Protocol

The most reliable solubility data is derived from meticulous experimental work. The isothermal shake-flask method is a gold-standard technique for determining solid-liquid equilibrium solubility.<sup>[5]</sup> The protocol described below is designed to be self-validating by incorporating equilibrium confirmation steps.

## Isothermal Equilibrium (Shake-Flask) Method

Objective: To determine the saturation solubility of **(S)-1-(4-Cyanophenyl)ethanol** in a selected solvent at a constant temperature.

Materials & Equipment:

- **(S)-1-(4-Cyanophenyl)ethanol** (purity > 99%)
- Selected organic solvents (HPLC grade)<sup>[6]</sup><sup>[7]</sup>
- Temperature-controlled orbital shaker or water bath
- Calibrated thermometer
- Glass vials with PTFE-lined screw caps (e.g., 20 mL)
- Analytical balance ( $\pm 0.1$  mg)
- Syringe filters (0.22  $\mu\text{m}$ , PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- HPLC system for quantification

Protocol Steps:

- Preparation: Add an excess amount of solid **(S)-1-(4-Cyanophenyl)ethanol** to a series of glass vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

- **Solvent Addition:** Accurately dispense a known volume or mass of the chosen solvent into each vial.
- **Equilibration:** Tightly cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 298.15 K). Agitate the slurries at a constant rate.
- **Equilibrium Confirmation (Self-Validation):** The system must reach a state of thermodynamic equilibrium. To validate this, samples are taken at predetermined time intervals (e.g., 12, 24, 36, and 48 hours).
  - At each time point, cease agitation and allow the solid to settle for at least 30 minutes within the temperature-controlled environment.
  - Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe.
  - Immediately filter the sample through a 0.22  $\mu\text{m}$  syringe filter into a pre-weighed vial to remove all undissolved solids.
  - Accurately weigh the filtered sample.
- **Sample Preparation for Analysis:** Dilute the filtered sample gravimetrically with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated analytical method, such as HPLC (see Section 3.2), to determine the concentration.
- **Data Analysis:** The concentration values from the different time points are compared. Equilibrium is confirmed when the measured solubility remains constant (e.g., within  $\pm 2\%$ ) over at least two consecutive time points (e.g., 36 and 48 hours).

## Analytical Quantification: Chiral HPLC Method

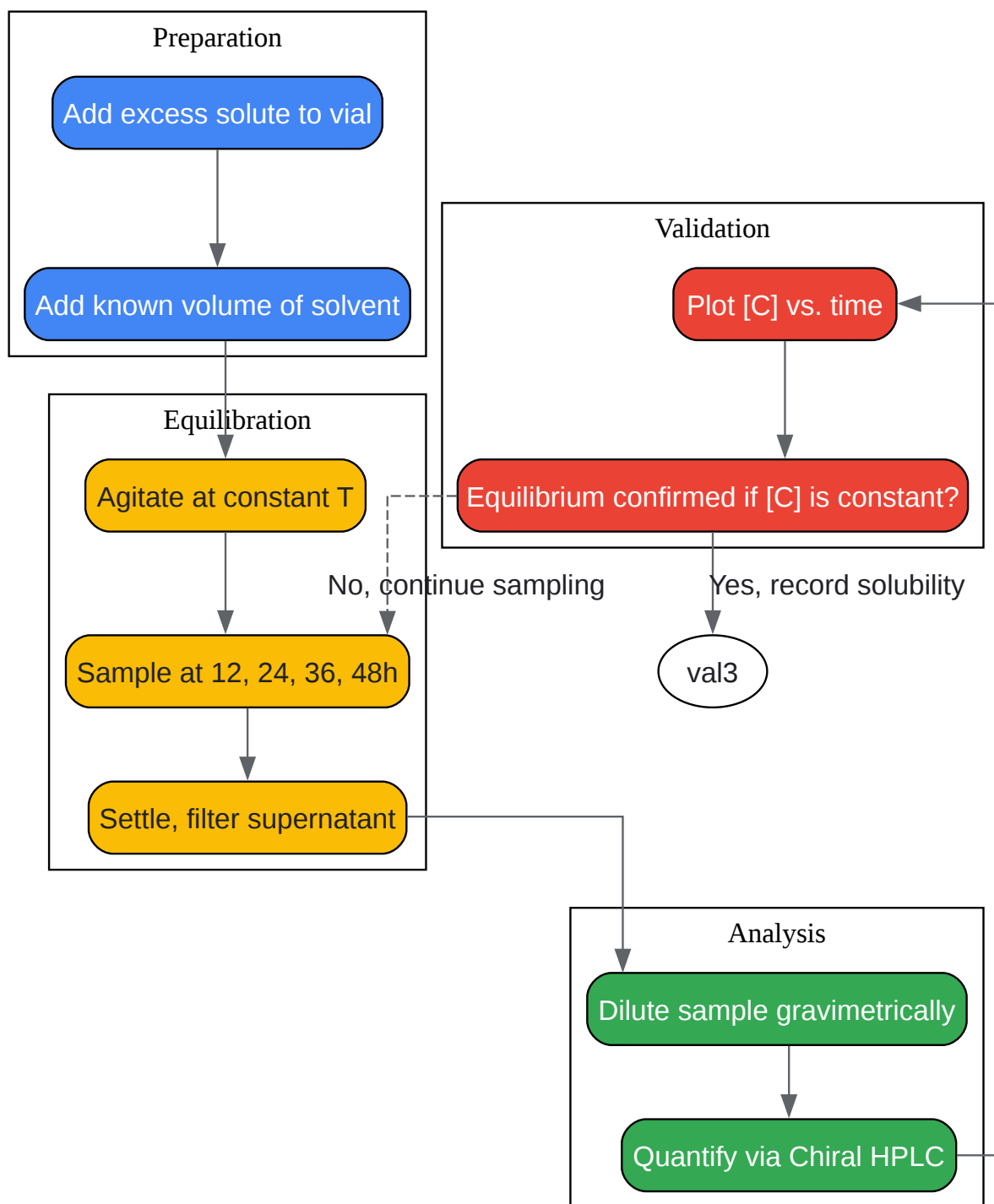
Given the chiral nature of the compound, a stereospecific analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preferred technique.<sup>[8][9]</sup>

Protocol Steps:

- **Column Selection:** Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating enantiomers of aromatic alcohols.[8]
- **Mobile Phase:** A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane and an alcohol modifier like isopropanol or ethanol.[8] For basic compounds, a small amount of an amine additive (e.g., 0.1% diethylamine) may be needed; for acidic impurities, an acid (e.g., 0.1% trifluoroacetic acid) can be used.[8]
- **Instrumentation Setup:**
  - **Detector:** UV detector set to a wavelength where the analyte has strong absorbance (e.g., near the  $\lambda_{\text{max}}$  of the cyanophenyl group).
  - **Flow Rate:** Typically 0.5-1.0 mL/min.
  - **Column Temperature:** Controlled, e.g., 25 °C.
- **Calibration:** Prepare a series of calibration standards of known concentrations of **(S)-1-(4-Cyanophenyl)ethanol**. Generate a calibration curve by plotting peak area versus concentration.
- **Sample Analysis:** Inject the diluted, filtered samples from the solubility experiment and quantify the concentration against the calibration curve.

## Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental process for determining solubility.



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Caption: Workflow for experimental solubility determination.

## Solubility Profile and Data Interpretation

While comprehensive experimental data for **(S)-1-(4-Cyanophenyl)ethanol** is not widely published, a qualitative and semi-quantitative profile can be predicted based on its structure and the behavior of similar molecules.<sup>[10][11]</sup> The solubility is expected to be highest in polar solvents capable of hydrogen bonding and lowest in non-polar aliphatic solvents.

Table 2: Illustrative Solubility of **(S)-1-(4-Cyanophenyl)ethanol** in Various Organic Solvents

Disclaimer: The following mole fraction (x) data are illustrative examples based on general solubility principles and data for structurally similar compounds. Actual experimental values are required for process design.

Solvent	Solvent Type	Predicted Solubility Trend at 298.15 K (Mole Fraction, x)	Temperature Dependence
Methanol	Polar Protic	High	Strongly Positive <sup>[12]</sup>
Ethanol	Polar Protic	High	Strongly Positive <sup>[11]</sup> <sup>[12]</sup>
Isopropanol (IPA)	Polar Protic	Medium-High	Strongly Positive
Acetone	Polar Aprotic	Medium-High	Positive
Acetonitrile	Polar Aprotic	Medium	Positive <sup>[11]</sup>
Ethyl Acetate	Polar Aprotic	Medium-Low	Positive
Toluene	Non-polar Aromatic	Low	Positive
n-Heptane	Non-polar Aliphatic	Very Low	Slightly Positive

### Interpretation:

- Polar Protic Solvents (Alcohols):** The hydroxyl group of the solute can both donate and accept hydrogen bonds, leading to strong interactions with solvents like methanol and ethanol, resulting in high solubility.

- **Polar Aprotic Solvents (Acetone, Acetonitrile):** These solvents can accept hydrogen bonds and have significant dipole moments, leading to favorable interactions and moderate to high solubility.
- **Non-polar Solvents (Heptane):** The lack of polarity and hydrogen bonding ability in these solvents results in very weak solute-solvent interactions, hence very low solubility.
- **Temperature Dependence:** For most solid-liquid systems, the dissolution process is endothermic, meaning solubility increases with temperature.<sup>[10][11]</sup> This relationship is crucial for designing crystallization processes.

## Thermodynamic Modeling of Solubility Data

Experimental solubility data can be mathematically correlated using thermodynamic models. This allows for interpolation of solubility at different temperatures and the calculation of key thermodynamic properties of dissolution.<sup>[1][13]</sup>

### The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature.<sup>[5][10]</sup> It is expressed as:

$$\ln(x) = A + (B / T) + C \ln(T)$$

where:

- $x$  is the mole fraction solubility of the solute.
- $T$  is the absolute temperature in Kelvin (K).
- $A$ ,  $B$ , and  $C$  are empirical parameters obtained by fitting the model to the experimental data.

This model is valuable for its simplicity and its ability to accurately represent temperature-dependent solubility data with a small number of parameters.<sup>[10]</sup>

### The van't Hoff Equation



The van't Hoff equation allows for the calculation of the apparent thermodynamic properties of dissolution, including the enthalpy ( $\Delta H^\circ$ ), entropy ( $\Delta S^\circ$ ), and Gibbs energy ( $\Delta G^\circ$ ). The relationship is given by:

$$\ln(x) = - (\Delta H^\circ / RT) + (\Delta S^\circ / R)$$

where:

- R is the universal gas constant ( $8.314 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$ ).

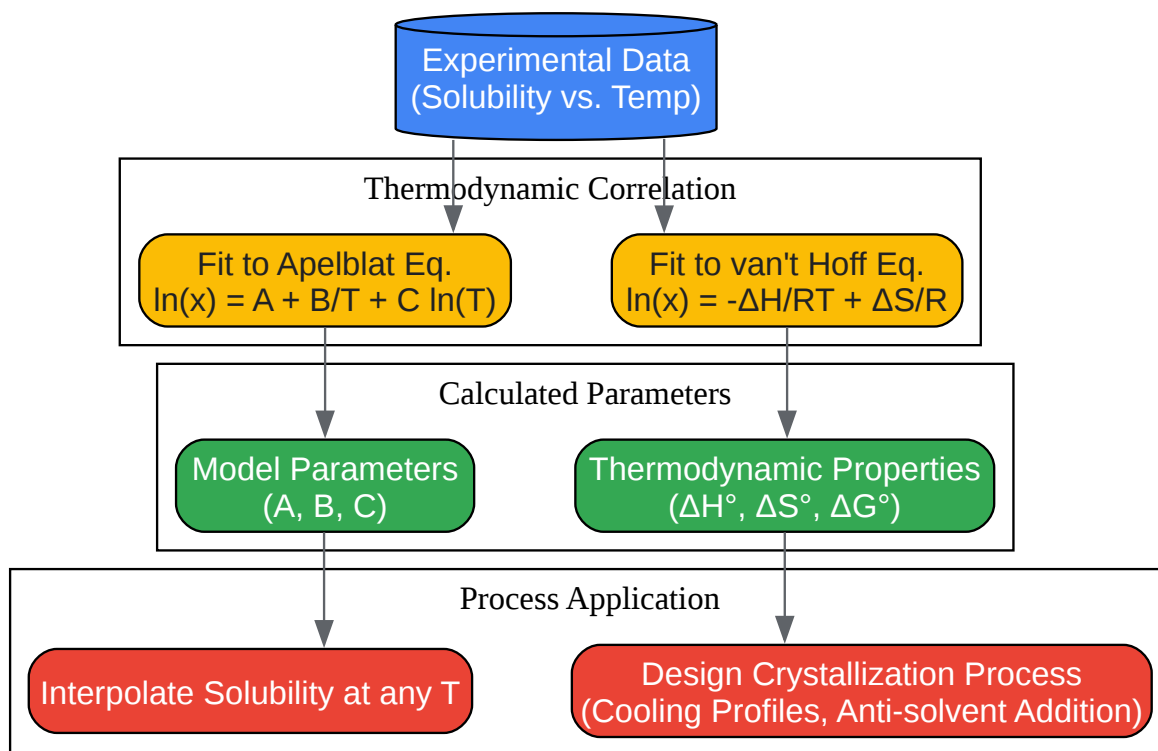
By plotting  $\ln(x)$  against  $1/T$ , a linear relationship is often observed, from which  $\Delta H^\circ$  (from the slope) and  $\Delta S^\circ$  (from the intercept) can be calculated.<sup>[11][12]</sup> The Gibbs energy of dissolution can then be determined using:

$$\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$$

These parameters provide deep insight into the dissolution process:

- $\Delta H^\circ > 0$ : Indicates an endothermic process, where heat is absorbed, consistent with solubility increasing with temperature.<sup>[11]</sup>
- $\Delta S^\circ > 0$ : Indicates an increase in entropy upon dissolution, which is typical as the ordered crystal lattice is broken down.
- $\Delta G^\circ$ : Represents the driving force of the dissolution process.

## Data Modeling Workflow



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Caption: Workflow for thermodynamic modeling of solubility data.

## Conclusion

This guide has outlined a comprehensive framework for understanding, determining, and modeling the solubility of **(S)-1-(4-Cyanophenyl)ethanol** in organic solvents. The provided protocols for experimental measurement and analytical quantification are designed to yield high-quality, reliable data, which is the bedrock of effective process development. By correlating this data with established thermodynamic models like the Apelblat and van't Hoff equations, scientists and engineers can extract valuable thermodynamic parameters that inform the rational design of crystallization and purification processes. A thorough characterization of solubility is not an academic exercise but a critical investment in developing robust, efficient, and scalable pharmaceutical manufacturing operations.

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